molecular formula C8H5BrN2O2 B1384235 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 355135-40-9

7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1384235
CAS No.: 355135-40-9
M. Wt: 241.04 g/mol
InChI Key: SVGJFNCVLKQSPN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Topology

The compound 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is systematically named according to IUPAC guidelines, reflecting its fused bicyclic structure and substituent positions. The pyrido[1,2-a]pyrimidin-4-one core consists of a pyridine ring fused to a pyrimidinone moiety at positions 1 and 2. The bromine atom occupies position 7 on the pyridine ring, while the hydroxyl group is at position 2 of the pyrimidinone ring (Figure 1).

Molecular Formula : C₈H₅BrN₂O₂
Molecular Weight : 241.04 g/mol
SMILES : O=C1C=C(O)N=C2N1C=C(Br)C=C2
InChI Key : SVGJFNCVLKQSPN-UHFFFAOYSA-N

The topology is defined by a planar bicyclic system with conjugated π-electrons, enabling resonance stabilization. The bromine atom introduces steric and electronic effects, while the hydroxyl group participates in hydrogen bonding.

Crystallographic Analysis of Pyrido-Pyrimidine Core Architecture

X-ray diffraction (XRD) studies reveal a planar pyrido[1,2-a]pyrimidin-4-one core, with a maximum deviation of 0.0148 Å from planarity for atoms in the fused ring system . Key structural parameters include:

Bond Length (Å)
C7–Br1 1.900 (3)
C4–O (carbonyl) 1.224 (4)
N1–C2 (pyrimidinone) 1.347 (5)

The crystal packing is stabilized by intermolecular hydrogen bonds (O–H⋯N: 2.73 Å) and π-π stacking between adjacent pyridine rings (centroid distance: 3.538 Å) . Halogen bonding (Br⋯Br: 3.596 Å) further contributes to the lattice stability .

Electronic Structure and Resonance Stabilization Mechanisms

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) demonstrate significant electron delocalization across the fused ring system. The hydroxyl group at position 2 engages in keto-enol tautomerism, stabilizing the molecule through intramolecular hydrogen bonding (O–H⋯O=C: 1.82 Å). Key electronic features include:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity .
  • Resonance Effects : The carbonyl group (C4=O) participates in conjugation with the pyrimidine nitrogen, reducing electrophilicity at C4.
  • Bromine Effects : The electron-withdrawing bromine atom polarizes the pyridine ring, increasing electrophilic susceptibility at position 5 .

Comparative Analysis with Related Brominated Heterocyclic Systems

Comparative studies highlight distinct structural and electronic differences between this compound and related compounds:

Compound Key Differences
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Lacks hydroxyl group; reduced hydrogen-bonding capacity and higher lipophilicity .
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Contains a pyrrole ring; exhibits stronger acidity due to the carboxylic acid group .
Pyrido[2,3-d]pyrimidin-4-one derivatives Differ in ring fusion position (2,3 vs. 1,2); altered π-conjugation and bioactivity .

The hydroxyl group in this compound enhances solubility and enables supramolecular interactions, distinguishing it from non-hydroxylated analogs .

Properties

IUPAC Name

7-bromo-2-hydroxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGJFNCVLKQSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Precursor Pyridopyrimidinone Derivatives

One of the foundational methods involves bromination of preformed pyridopyrimidinone frameworks. This approach typically employs electrophilic bromination reagents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

  • Procedure :

    • Dissolve the pyridopyrimidinone precursor in an inert solvent like acetic acid or dichloromethane.
    • Add NBS gradually at low temperature (0–5°C).
    • Stir the mixture, allowing bromination at the desired position, primarily at the 7-position of the pyridopyrimidinone core.
    • Purify via chromatography or recrystallization.
  • Notes :

    • The reaction's regioselectivity is influenced by the electronic nature of the substrate.
    • Excess brominating agent can lead to over-bromination, so stoichiometry control is essential.

Cyclization of 2-Amino-4-hydroxypyridine Derivatives

Another route involves constructing the fused heterocycle via cyclization of suitably substituted 2-amino-4-hydroxypyridine derivatives.

  • Procedure :
    • React 2-amino-4-hydroxypyridine with appropriate formyl or acyl derivatives under reflux conditions.
    • Use dehydrating agents or heat to promote intramolecular cyclization, forming the pyrido[1,2-a]pyrimidin-4-one core.
    • Bromination can be subsequently performed on the cyclized product.

Modern Green Chemistry Approaches

Solvent-Mediated Domino Reactions Using Fluorinated Solvents

Recent advances leverage the unique properties of fluorinated solvents such as hexafluoroisopropanol (HFIP) to facilitate domino reactions that construct the heterocyclic core efficiently.

  • Research Findings :

    • The domino protocol involves aza-Michael addition, water elimination, intramolecular acyl substitution, and hydrogen shift, all mediated by HFIP as both solvent and promoter.
    • This method uses unactivated Baylis-Hillman adducts and 2-aminopyridines as starting materials, avoiding metal catalysts and excess reagents.
    • The process yields the target compound with high efficiency (up to 95%).
  • Advantages :

    • Environmentally benign, recyclable solvent system.
    • High atom economy and minimal by-products.
    • Operational simplicity with room temperature or mild reflux conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of the heterocycle via rapid heating, often reducing reaction times from hours to minutes.

  • Procedure :

    • Mix 2-aminopyridine with suitable electrophiles or precursors in a solvent such as ethanol or acetic acid.
    • Subject to microwave irradiation at optimized power and time.
    • Isolate the product via filtration or chromatography.
  • Notes :

    • This method enhances reaction rates and yields, with some protocols achieving near-quantitative conversion.

Specific Synthetic Route Based on Literature Data

Based on the detailed research findings, a representative synthesis involves the following steps:

Step Reagents & Conditions Description
1 2-Aminopyridine + Baylis-Hillman adduct Nucleophilic addition facilitated by HFIP as solvent/promoter
2 Reflux or microwave Promotes aza-Michael addition and water elimination
3 Intramolecular cyclization Forms the fused heterocycle via acyl substitution
4 Bromination Using NBS or molecular bromine at controlled temperature

The process yields 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with high purity and yield, often exceeding 90%.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents & Conditions Advantages Yield References
Bromination of pyridopyrimidinone Pyridopyrimidinone derivatives NBS, acetic acid, low temperature Regioselectivity, straightforward 70–85% Literature reports,
Cyclization of 2-amino-4-hydroxy derivatives 2-Amino-4-hydroxy pyridine derivatives Reflux, dehydrating agents Versatile, high yield 80–90% Literature reports,
Domino HFIP-mediated synthesis 2-Aminopyridines + Baylis-Hillman adducts HFIP solvent, mild heating Environmentally friendly, high efficiency Up to 95% Recent research findings,

Notes and Recommendations

  • Solvent Choice : HFIP is highly recommended for its dual role as solvent and promoter, enabling reagent-free and sustainable synthesis.
  • Reaction Monitoring : TLC or HPLC should be employed to monitor reaction progress.
  • Purification : Recrystallization from suitable solvents or chromatography ensures high purity.
  • Safety : Bromination reagents like NBS require careful handling under controlled conditions due to their reactive nature.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions modify the hydroxyl group.

Mechanism of Action

The mechanism of action of 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Table 1: Key Halogenated Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Br (C7), OH (C2) C₈H₅BrN₂O₂ 241.05 Suzuki coupling, hydrolysis PI3K/mTOR inhibition
7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one Br (C7), Cl (C2) C₈H₄BrClN₂O 259.49 Chlorination of hydroxyl precursor Intermediate for further substitution
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Br (C3) C₈H₅BrN₂O 225.04 NBS halogenation of parent compound Antibacterial screening
7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one Br (C7), Cl (C3) C₈H₄BrClN₂O 259.49 NCS halogenation of 7-bromo derivative Dual halogenation for enhanced reactivity

Key Observations

  • Positional Effects : Bromine at C7 (vs. C3) significantly impacts biological activity. For example, 7-bromo derivatives exhibit stronger kinase inhibition due to optimal steric and electronic interactions in the ATP-binding pocket .
  • Functional Group Interplay : Replacing the hydroxyl group at C2 with chlorine (e.g., 7-bromo-2-chloro) increases lipophilicity but reduces solubility, affecting pharmacokinetics .
Derivatives with Non-Halogen Substituents

Table 2: Functionalized Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one Br (C7), NH₂CH₂ (C2) C₉H₈BrN₃O 254.09 Boronic ester coupling, amination Improved blood-brain barrier penetration
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Br (C7), COOEt (C3) C₁₁H₉BrN₂O₃ 297.10 Esterification of carboxylic acid Fluorescent probe development
DB103 (2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one) Ph (C3), Ar-OMe (C2) C₂₀H₁₇N₂O₃ 333.36 Suzuki coupling, sulfonylation Anti-angiogenic activity

Key Observations

  • Amino and Ester Groups: The aminomethyl group at C2 enhances CNS bioavailability, while the ester group at C3 facilitates conjugation for imaging applications .
  • Aromatic Substitutions : DB103’s 3,4-dimethoxyphenyl group at C2 improves selectivity for angiogenesis-related kinases, demonstrating how bulkier substituents modulate target specificity .

Structure-Activity Relationship (SAR) Highlights

C7 Bromine : Critical for PI3K/mTOR inhibition. Removal of bromine (e.g., unsubstituted pyrido[1,2-a]pyrimidin-4-one) reduces IC₅₀ values by >10-fold .

C2 Hydroxyl vs. Chlorine : Hydroxyl derivatives exhibit superior solubility (logP ~1.2) compared to chloro analogues (logP ~2.5), but chloro derivatives show longer half-lives in vivo .

C3 Modifications : Bromine or chlorine at C3 (e.g., 3-bromo or 3-chloro derivatives) introduces steric hindrance, decreasing enzyme binding but improving metabolic stability .

Biological Activity

7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound features a bromine atom at the 7th position and a hydroxyl group at the 2nd position, which contribute to its unique chemical reactivity and biological properties. The synthesis typically involves cyclization reactions, often starting from 2-aminopyridine and bromoacetyl bromide under basic conditions .

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value ranging from 2.43 to 7.84 μM, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Microtubule Assembly Inhibition : It has been observed to destabilize microtubules, which is critical for cancer cell division.
  • Induction of Apoptosis : The compound enhances caspase-3 activity, leading to programmed cell death in treated cells .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Comparative studies with similar compounds have highlighted the importance of substituents at specific positions on the pyridopyrimidine ring:

CompoundSubstituentActivity
7-Bromo-2-hydroxyBrAnticancer
7-Bromo-2-(hydroxymethyl)CH2OHIncreased selectivity
9-BromoCyclopropylAltered pharmacodynamics

Case Studies

  • Cytotoxicity in Breast Cancer : A study evaluated the effects of various derivatives of pyridopyrimidines on MDA-MB-231 cells. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancerous cells compared to non-cancerous cell lines .
  • Microtubule Destabilization : Compounds similar to 7-bromo-2-hydroxy showed effective inhibition of microtubule assembly at concentrations as low as 20 μM, suggesting a strong potential for development as microtubule-targeting agents in cancer therapy .

Q & A

Q. How to design a SAR study for optimizing bioactivity in this scaffold?

  • Methodology :

Core modifications : Introduce substituents at C3/C8 (e.g., methyl, fluorine) to probe steric/electronic effects.

Functional group interconversion : Replace hydroxyl with methoxy or amino groups.

In vitro assays : Test against kinase panels (e.g., DiscoverX KINOMEscan) to map selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

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